(Rac)-LB-100

Description

Protein Phosphatase 2A Inhibitor LB-100 is a water soluble inhibitor of the protein phosphatase 2A (PP2A), with potential chemo- and radiotherapy enhancing activity. Upon injection, PP2A inhibitor LB-100 inhibits the removal of phosphate groups from proteins essential for cell cycle progression. When used with radio- or chemotherapy treatment, this agent prevents the activation of PP2A-mediated repair mechanisms and allows for malignant cells to progress through the cell cycle without having their damaged DNA repaired. This enhances the cytotoxic effect of the chemotherapeutic or radiotherapeutic agent and results in tumor cell apoptosis. PP2A, a serine/threonine phosphatase that plays a key role in the control of cell growth and DNA damage repair.

LB-100 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Properties

IUPAC Name |

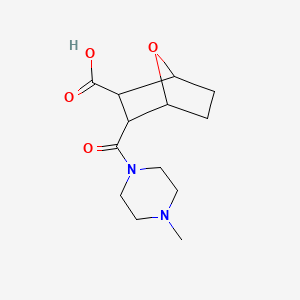

(1R,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10?,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQMLSGOTNKJKI-IZUQBHJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)C2[C@@H]3CC[C@H](C2C(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132163 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632032-53-1 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632032-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LB-100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632032531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LB-100 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LB-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1JUU9S0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-LB-100: A Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(Rac)-LB-100 is a first-in-class, water-soluble, small-molecule inhibitor of protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in regulating a multitude of cellular processes.[1][2] While traditionally viewed as a tumor suppressor, the inhibition of PP2A by LB-100 has emerged as a novel therapeutic strategy.[1] By preventing the dephosphorylation of key proteins, LB-100 hyperactivates oncogenic signaling pathways, leading to increased cellular stress and inhibition of DNA repair mechanisms.[2][3][4] This action drives senescent cancer cells into mitosis, often resulting in mitotic catastrophe and cell death.[1] The primary therapeutic application of LB-100 is as a potent sensitizer for chemotherapy and radiotherapy, enhancing the efficacy of standard cytotoxic agents across a variety of cancer types.[1][2][3] Currently, LB-100 is being evaluated in multiple clinical trials for solid tumors and hematologic malignancies.[5][6][7][8]

Core Mechanism: Inhibition of Protein Phosphatase 2A

The primary molecular target of this compound is the catalytic subunit of Protein Phosphatase 2A (PP2A).[1] PP2A is a ubiquitous serine/threonine phosphatase that counteracts the activity of protein kinases, playing a crucial role in cell cycle regulation, DNA damage response, and signal transduction.[1][2]

LB-100 functions as a direct, competitive inhibitor of the PP2A enzyme.[1] Structural studies on the related phosphatase PPP5C, which shares a common catalytic mechanism with PP2A, have revealed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety of LB-100 coordinates directly with the metal ions within the phosphatase's active site.[9] This action physically obstructs substrate binding and prevents the dephosphorylation of target proteins. Some evidence suggests LB-100 also acts as a catalytic inhibitor of Protein Phosphatase 5 (PPP5C), indicating that its antitumor activity might result from the dual suppression of both phosphatases.[9]

Impact on Key Signaling Pathways

By inhibiting PP2A, LB-100 causes the sustained or hyper-phosphorylation of numerous downstream protein substrates. This dysregulates critical signaling networks that are normally kept in check by PP2A activity. The most significantly affected pathways are the PI3K/Akt/mTOR and MAPK/ERK cascades, both of which are central to cell proliferation, growth, and survival.[10][11]

-

PI3K/Akt/mTOR Pathway: PP2A normally dephosphorylates and inactivates Akt and mTOR.[10] Inhibition by LB-100 leads to the hyperactivation of this pathway, which promotes cell growth and proliferation but also induces significant cellular stress, rendering cancer cells more vulnerable to cytotoxic agents.[10][11]

-

MAPK/ERK Pathway: Similarly, PP2A is a negative regulator of the MAPK/ERK signaling pathway.[10] LB-100 treatment leads to maintained activation of ERK, further contributing to altered cell cycle progression and stress responses.[4][10]

This over-activation of oncogenic signaling ultimately prevents the activation of PP2A-mediated DNA damage repair mechanisms, a key component of its chemosensitizing effect.[2]

Quantitative Data Summary

The inhibitory and cytotoxic effects of this compound have been quantified in various preclinical models. The tables below summarize key in vitro data.

Table 1: this compound IC₅₀ Values for PP2A Activity Inhibition

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

|---|---|---|---|

| BxPc-3 | Pancreatic | 0.85 | [12][13] |

| Panc-1 | Pancreatic | 3.87 |[12][13] |

Table 2: this compound IC₅₀ Values for Cell Growth Inhibition

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

|---|---|---|---|

| BxPc-3 | Pancreatic | 2.3 | [12][13] |

| Panc-1 | Pancreatic | 1.7 | [12][13] |

| Fibrosarcoma | Fibrosarcoma | 4.36 |[14] |

Table 3: Miscellaneous In Vitro & In Vivo Effects

| Effect | Model System | Value/Result | Citation(s) |

|---|---|---|---|

| PP2A Activity Reduction | Pancreatic Cancer Cells | 30-50% of control | [12][13] |

| PP2A Activity Reduction | Glioblastoma Xenografts (2 hrs post-injection) | ~20% reduction vs. control | [14] |

| Doxorubicin Accumulation | Pancreatic Cancer Cells | 2.5-fold increase vs. control |[12][13] |

Experimental Protocols

Protocol: PP2A Immunoprecipitation Phosphatase Activity Assay

This protocol describes a common method to measure PP2A-specific activity from cell lysates using immunoprecipitation followed by a colorimetric assay for phosphate release.[15][16][17]

-

Lysate Preparation:

-

Prepare lysis buffer (e.g., 20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0) supplemented with a cocktail of protease and phosphatase inhibitors.[15] Keep all reagents and samples on ice.

-

Lyse cells and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

Determine protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Immunoprecipitation (IP):

-

Incubate a defined amount of protein lysate (e.g., 50-100 µg) with an anti-PP2A catalytic subunit antibody (e.g., 2-4 µg) and Protein A/G agarose beads for 2-4 hours at 4°C with gentle rotation.[15][16]

-

Wash the beads extensively (3-4 times) with lysis buffer, followed by a final wash with the Ser/Thr assay buffer to remove detergents and inhibitors.[15]

-

-

Phosphatase Reaction:

-

Phosphate Detection:

-

Add Malachite Green phosphate detection solution to the supernatant.[15][16]

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at ~620-650 nm using a microplate reader.[16]

-

Calculate the amount of free phosphate released using a standard curve and normalize to the amount of PP2A protein immunoprecipitated (quantified by a parallel Western blot).[15]

-

Protocol: Western Blot for Phosphorylated Proteins

This protocol outlines the key steps for detecting changes in protein phosphorylation (e.g., p-Akt) following LB-100 treatment.[18][19]

-

Sample Preparation:

-

Culture and treat cells with this compound for the desired time points.

-

Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[18]

-

Determine protein concentration, then add Laemmli (SDS-PAGE) sample buffer and denature by heating at 95°C for 5 minutes.[18]

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF is often recommended for its durability, especially if stripping and reprobing is required.[19]

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature with a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is highly recommended to avoid background from phosphoproteins (like casein) present in milk.[18]

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-Akt Ser473), diluted in 1-5% BSA in TBST, overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.[18]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]

-

Crucially, to normalize the data, the membrane should be stripped and reprobed with an antibody against the total (pan) protein (e.g., anti-total-Akt) or a loading control (e.g., GAPDH, α-Tubulin). The ratio of the phospho-protein signal to the total protein signal provides the accurate measure of phosphorylation change.[19]

-

Therapeutic Rationale and Cellular Consequences

The mechanism of this compound translates into a powerful therapeutic strategy focused on sensitization.

-

Chemosensitization: By inhibiting PP2A, LB-100 prevents the cell from properly executing DNA damage repair.[2] When combined with DNA-damaging chemotherapeutic agents (e.g., doxorubicin), this leads to an accumulation of lethal damage, enhancing the drug's cytotoxic effect.[2][3] LB-100 has also been shown to increase the intracellular concentration of doxorubicin by reducing the expression of the P-glycoprotein drug efflux pump.[10][12][13]

-

Radiosensitization: The same principle applies to radiotherapy. LB-100's inhibition of DNA repair pathways makes cancer cells more susceptible to radiation-induced DNA double-strand breaks.[1][2][20]

-

Overcoming Resistance: Cancer cell senescence is a mechanism of resistance to therapies that target actively dividing cells.[10] LB-100 can force these senescent cells to re-enter the cell cycle, where they are once again vulnerable to cytotoxic treatments.[1][10]

-

Immunotherapy Combination: Preclinical studies suggest that PP2A inhibition with LB-100 can promote the production of neoantigens and enhance T-cell proliferation, providing a rationale for its combination with immune checkpoint inhibitors.[3]

References

- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. PROGRAMS: Building a pipeline with LB-100 in multiple cancer indications [lixte.com]

- 8. First Patient Dosed with LIXTE’s LB-100 in New Clinical Trial to Treat Colorectal Cancer, Collaborating with NKI, Supported by Major Pharma Company :: LIXTE Biotechnology Holdings, Inc. (LIXT) [ir.lixte.com]

- 9. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PP2A assay [bio-protocol.org]

- 16. 2.6. PP2A Activity Assay [bio-protocol.org]

- 17. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. Revolutionizing cancer therapy: Monoclonal antibodies in radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-LB-100: A Technical Guide for Researchers

(Rac)-LB-100 is the racemic mixture of LB-100, a water-soluble, small molecule inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C).[1] It has garnered significant interest in the field of oncology for its ability to sensitize cancer cells to conventional therapies such as chemotherapy and radiation. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its investigation.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 2061038-65-9 | N/A |

| Molecular Formula | C₁₃H₂₀N₂O₄ | N/A |

| Molecular Weight | 268.31 g/mol | N/A |

| IUPAC Name | (1R,2S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | N/A |

| Solubility | Water soluble | [2] |

| Storage | Store at -20°C for long-term storage. | N/A |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the serine/threonine phosphatases PP2A and PPP5C.[1] These phosphatases play crucial roles in regulating a multitude of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. By inhibiting their activity, this compound disrupts these critical pathways in cancer cells, leading to enhanced susceptibility to cytotoxic agents.

The inhibition of PP2A by LB-100 prevents the dephosphorylation of key proteins involved in cell cycle checkpoints and DNA damage response.[3][4] This leads to the accumulation of phosphorylated proteins that promote mitotic entry, even in the presence of DNA damage, a phenomenon known as mitotic catastrophe.[2][5] This abrogation of cell cycle checkpoints is a key mechanism by which this compound sensitizes cancer cells to DNA-damaging agents like cisplatin and radiation.[3][4][5]

Furthermore, this compound has been shown to modulate several critical signaling pathways implicated in cancer progression.

Key Signaling Pathways Affected by this compound

-

DNA Damage Response Pathway: this compound treatment leads to the hyperphosphorylation of key DNA damage response proteins such as Chk1, Chk2, BRCA1, and γH2AX.[3][4] This sustained phosphorylation, despite the presence of DNA damage, prevents proper DNA repair and contributes to the synergistic effect of this compound with genotoxic therapies.[3][5][6]

-

Akt Signaling Pathway: this compound has been shown to suppress the activation of Akt signaling in response to DNA damage.[4] This can lead to the Mdm2-mediated degradation of p53, further impairing the cell's ability to arrest the cell cycle and repair DNA.[4][5]

-

ERK Signaling Pathway: The effect of LB-100 on the ERK/MAPK pathway appears to be context-dependent, with some studies reporting its activation.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Viability Assays (MTT/XTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Following incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the formation of formazan crystals (for MTT) or a colored formazan product (for XTT).

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. IC₅₀ values can be determined by plotting the percentage of viability against the log of the this compound concentration.[8][9]

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways upon treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Chk1, Chk1, p-Akt, Akt, p-ERK, ERK, γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat them with this compound at the desired concentration and for the specified time.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12][13]

In Vivo Xenograft Studies

This protocol is used to evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies, in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

This compound

-

Vehicle control

-

Chemotherapeutic agent (e.g., cisplatin, doxorubicin)

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.

-

Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal injection).

-

Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[14][15][16][17][18]

Quantitative Data Summary

| Cell Line | Assay | Treatment | IC₅₀ / Effect | Reference |

| Medulloblastoma (DAOY) | XTT Assay | This compound | Dose-dependent decrease in viability | [8] |

| Medulloblastoma (D283) | XTT Assay | This compound | Dose-dependent decrease in viability | [8] |

| Medulloblastoma (D341) | XTT Assay | This compound | Dose-dependent decrease in viability | [8] |

| Medulloblastoma (DAOY) | PP2A Activity Assay | This compound (2 µM) | ~40% reduction in PP2A activity | [9] |

| Medulloblastoma (D283) | PP2A Activity Assay | This compound (1 µM) | ~33% reduction in PP2A activity | [9] |

| Medulloblastoma (D341) | PP2A Activity Assay | This compound (1 µM) | ~42% reduction in PP2A activity | [9] |

| Glioblastoma (U251) | PP2A Activity Assay | LB-100 (2 µM) | ~40% reduction in PP2A activity after 3h | [19] |

| Glioblastoma (U251) | PP2A Activity Assay | LB-100 (2 µM) | ~39% reduction in PP2A activity after 6h | [19] |

| Nasopharyngeal Carcinoma (CNE1) | PP2A Activity Assay | Radiation (8 Gy) | ~260% increase in PP2A activity | [5] |

| Nasopharyngeal Carcinoma (CNE2) | PP2A Activity Assay | Radiation (8 Gy) | ~210% increase in PP2A activity | [5] |

| Nasopharyngeal Carcinoma (CNE1) | PP2A Activity Assay | LB-100 + Radiation | Blocked radiation-induced increase in PP2A activity | [5] |

| Nasopharyngeal Carcinoma (CNE2) | PP2A Activity Assay | LB-100 + Radiation | Blocked radiation-induced increase in PP2A activity | [5] |

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits PP2A, preventing Chk1/Chk2 dephosphorylation and leading to mitotic catastrophe.

Caption: this compound inhibits PP2A, leading to sustained Akt phosphorylation and altered p53 regulation.

Experimental Workflow Diagram

Caption: A typical workflow for analyzing protein expression changes using Western Blot after this compound treatment.

References

- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. The phosphatase inhibitor LB-100 creates neoantigens in colon cancer cells through perturbation of mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. addgene.org [addgene.org]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. bio-rad.com [bio-rad.com]

- 13. cdn.hellobio.com [cdn.hellobio.com]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BiTE® Xenograft Protocol [protocols.io]

- 17. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 18. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-LB-100 as a PP2A Inhibitor: A Technical Guide for Researchers

Introduction

(Rac)-LB-100 is a water-soluble, synthetic small molecule that acts as a competitive inhibitor of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a major family of serine/threonine phosphatases that accounts for a significant portion of phosphatase activity in mammalian cells.[3][4] It is a heterotrimeric holoenzyme composed of a scaffolding (A), a catalytic (C), and a regulatory (B) subunit.[3][4][5] The diversity of the regulatory B subunit allows PP2A to dephosphorylate a vast array of substrates, thereby regulating numerous critical cellular processes, including cell cycle progression, DNA damage response, apoptosis, and signal transduction.[4][6][7]

While often considered a tumor suppressor, the role of PP2A in cancer is context-dependent.[6][7][8] Paradoxically, the inhibition of PP2A has emerged as a promising therapeutic strategy. By preventing the dephosphorylation of key proteins, LB-100 can drive senescent cancer cells into mitosis, leading to mitotic catastrophe, and block DNA damage repair, thereby sensitizing tumors to conventional chemotherapy and radiotherapy.[1][2][9] This guide provides an in-depth overview of this compound, focusing on its mechanism, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

LB-100 functions as a competitive inhibitor of the PP2A catalytic subunit.[1][2] Recent structural and biochemical studies have confirmed that LB-100 is a catalytic inhibitor that coordinates with the metal ions in the active site, blocking substrate access.[10] While it is widely reported as a PP2A inhibitor, studies have shown that LB-100 also inhibits Protein Phosphatase 5 (PPP5C), which shares a common catalytic mechanism with PP2A.[8][10] The antitumor activity of LB-100 may, therefore, result from the combined suppression of both PP2A and PPP5C.[10]

The primary therapeutic utility of LB-100 stems from its ability to induce hyperphosphorylation of key cellular proteins. This leads to the disruption of several critical signaling pathways that cancer cells rely on for survival and proliferation, particularly in response to cytotoxic stress from chemo- or radiotherapy.[11][12]

Core Signaling Pathways Modulated by LB-100

The inhibition of PP2A by LB-100 perturbs multiple signaling cascades critical for cancer cell survival and proliferation.

Cell Cycle Progression and Mitotic Catastrophe

PP2A is essential for the G2/M checkpoint and proper mitotic exit. LB-100-mediated inhibition of PP2A leads to the sustained phosphorylation and activation of key mitotic proteins like Cdk1.[12] This abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately results in mitotic catastrophe—a form of cell death.[9][12]

Caption: LB-100 inhibits PP2A, leading to mitotic catastrophe.

DNA Damage Response (DDR)

PP2A plays a role in the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage induced by radiation and certain chemotherapies.[12] By inhibiting PP2A, LB-100 prevents the dephosphorylation and resolution of γ-H2AX foci, a marker for DSBs. This leads to an accumulation of unrepaired DNA damage, enhancing the cytotoxic effects of genotoxic agents.[9][12]

Caption: LB-100 blocks DNA damage repair by inhibiting PP2A.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. PP2A acts as a negative regulator by dephosphorylating and inactivating Akt.[4][6] Inhibition of PP2A by LB-100 can therefore lead to increased Akt phosphorylation (activation).[9] Interestingly, while this may promote growth in some contexts, the sustained activation of Akt in the presence of other cellular stress can also contribute to sensitization to apoptosis.[9][12]

Caption: LB-100 inhibits PP2A, leading to sustained Akt activation.

Quantitative Data Presentation

The efficacy of LB-100, both alone and in combination with other agents, has been quantified across numerous preclinical studies.

Table 1: In Vitro Cytotoxicity (IC₅₀) of LB-100 in Cancer Cell Lines

The 50% inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes | Citation |

| Fibrosarcoma (murine) | Fibrosarcoma | 4.36 | Monotherapy | [9] |

| Panc-1 | Pancreatic Cancer | 3.98 | Monotherapy | [9] |

| BxPc-3 | Pancreatic Cancer | 0.85 | Monotherapy | [9] |

| SKOV-3, OVCAR-8 | Ovarian Cancer | 5 - 10.1 | Monotherapy | [9] |

| IOMM-LEE, GAR, CH-157 | Meningioma | > 10 | Monotherapy, limited direct cytotoxicity | [13] |

| DAOY, D341, D283 | Medulloblastoma | Not specified | Used at 1-2 µM to enhance cisplatin | [14] |

| T98G, A172, LN229 | Glioblastoma | 6.19 - 6.85 | Monotherapy | [15] |

| U251 | Glioblastoma | 10.01 - 10.88 | Monotherapy | [15] |

Table 2: In Vivo Efficacy of LB-100 as a Sensitizing Agent

These studies demonstrate the effect of LB-100 in enhancing the efficacy of standard cancer treatments in animal models.

| Cancer Model | Combination Treatment | Key Finding | Citation |

| Glioblastoma Xenograft | LB-100 + Radiation | Significantly delayed tumor growth compared to radiation alone. | [8] |

| Glioblastoma Xenograft | LB-100 + Temozolomide | Suppressed tumor growth in mouse models. | [8] |

| Nasopharyngeal Xenograft | LB-100 + Radiation | Enhanced radiosensitivity and tumor growth delay. | [12] |

| Pancreatic Cancer Xenograft | LB-100 + Doxorubicin | Increased intratumoral doxorubicin levels and enhanced tumor inhibition. | [9] |

| Fibrosarcoma Xenograft | LB-100 + Doxorubicin | Doubled the growth inhibitory effect and prevented metastasis. | [9] |

| Meningioma Xenograft | LB-100 + Radiation | Prolonged survival compared to radiation alone. | [13] |

Experimental Protocols

Standardized protocols are essential for evaluating PP2A inhibitors like LB-100.

PP2A Phosphatase Activity Assay

This assay quantifies the enzymatic activity of PP2A and its inhibition by compounds like LB-100. A common method is the malachite green assay, which measures the release of free phosphate from a synthetic phosphopeptide substrate.[16]

Principle: Active PP2A dephosphorylates a specific substrate. The amount of released inorganic phosphate is then measured colorimetrically.

Materials:

-

Cell or tissue lysates

-

PP2A Immunoprecipitation Kit (optional, for specificity)[17]

-

Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)[17]

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

LB-100 or other inhibitors

-

Malachite Green Reagent[16]

-

Phosphate standards

-

96-well microplate and reader

Methodology:

-

Lysate Preparation: Harvest cells and lyse in a suitable buffer on ice. Quantify total protein concentration (e.g., using BCA assay).

-

(Optional) Immunoprecipitation: To measure PP2A-specific activity, incubate lysate with an anti-PP2A antibody conjugated to beads to pull down PP2A complexes. Wash beads to remove non-specific phosphatases.[17][18]

-

Assay Setup: In a 96-well plate, add lysate (or immunoprecipitated PP2A) to wells containing assay buffer. Include wells for a phosphate standard curve.

-

Inhibitor Addition: Add varying concentrations of LB-100 to the designated wells. Include a no-inhibitor control. Pre-incubate for 10-15 minutes.

-

Reaction Initiation: Add the phosphopeptide substrate to all wells to start the reaction. Incubate at 30°C for 15-30 minutes.

-

Reaction Termination & Detection: Stop the reaction by adding Malachite Green Reagent. This reagent forms a colored complex with the free phosphate released.[16]

-

Measurement: After a brief incubation for color development, measure the absorbance at ~620 nm.

-

Analysis: Calculate the amount of phosphate released by comparing to the standard curve. Determine PP2A activity and the degree of inhibition by LB-100.

References

- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PP2A in cancer: an underrated option - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of LB-100 Racemate: A Technical Guide for Drug Development Professionals

An In-depth Examination of a First-in-Class Protein Phosphatase 2A Inhibitor for Cancer Therapy

Introduction

LB-100 is an investigational, water-soluble, small molecule that acts as a competitive inhibitor of protein phosphatase 2A (PP2A).[1][2][3][4] PP2A is a crucial serine/threonine phosphatase that is often considered a tumor suppressor due to its role in regulating key cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[1][4] Counterintuitively, the inhibition of PP2A by LB-100 has emerged as a promising therapeutic strategy to sensitize cancer cells to conventional treatments like chemotherapy and radiation.[1][3][4] This technical guide provides a comprehensive overview of the biological activity of the LB-100 racemate, focusing on its mechanism of action, quantitative efficacy data, and its impact on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the oncology field.

Mechanism of Action

LB-100 exerts its anti-cancer effects primarily through the inhibition of PP2A, and has also been shown to inhibit the related phosphatase PPP5C.[2] By inhibiting PP2A, LB-100 disrupts the normal dephosphorylation of numerous substrate proteins that are critical for maintaining cellular homeostasis. This disruption leads to several downstream consequences that can be therapeutically exploited:

-

Abrogation of Cell Cycle Checkpoints: PP2A is essential for the proper functioning of cell cycle checkpoints, particularly the G2/M checkpoint, which allows cells to repair DNA damage before entering mitosis.[1] LB-100-mediated inhibition of PP2A forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[1][5][6][7] This is evidenced by the appearance of abnormal mitotic figures and disorganized microtubule formation in cells treated with LB-100.[1]

-

Chemosensitization and Radiosensitization: By preventing the repair of DNA damage induced by chemotherapy and radiation, LB-100 significantly enhances the efficacy of these standard cancer therapies.[1][3][4][6] This sensitizing effect has been observed across a variety of cancer types, including glioblastoma, pancreatic cancer, ovarian cancer, and nasopharyngeal carcinoma.[1][5][6]

-

Modulation of Oncogenic Signaling Pathways: LB-100 has been shown to modulate several key signaling pathways that are often dysregulated in cancer. A primary target is the PI3K/Akt pathway. Inhibition of PP2A by LB-100 leads to increased phosphorylation of Akt, which in turn can affect downstream targets like MDM2 and p53, ultimately influencing cell survival and apoptosis.[1][8]

-

Induction of Apoptosis: In some cellular contexts, particularly in p53-null cells, LB-100 in combination with chemotherapeutic agents can lead to apoptosis.[1] This is often accompanied by the cleavage of PARP and caspase-3.[5]

Quantitative Biological Activity of LB-100 Racemate

The following tables summarize the in vitro and in vivo efficacy of the LB-100 racemate across various cancer models.

Table 1: In Vitro IC50 Values of LB-100 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| BxPc-3 | Pancreatic Cancer | 0.85 | [2][9] |

| Panc-1 | Pancreatic Cancer | 3.87 | [2][9] |

| U87 | Glioblastoma | ~5 (as LB102) | LB102 is a lipid-soluble homolog of LB-100.[1] |

| 143B | Osteosarcoma | 10.58 | [8] |

| Fibrosarcoma Cell Line | Fibrosarcoma | 4.36 | [10] |

Table 2: In Vivo Efficacy and Chemosensitization of LB-100

| Cancer Model | Treatment | Key Findings |

| Pancreatic Cancer Xenograft (Panc-1) | LB-100 (2 mg/kg) + Doxorubicin (1.5 mg/kg) | Significantly slowed tumor growth compared to single agents.[2] |

| Pancreatic Cancer Xenograft (Mia-PaCa-2) | LB-100 (1.5 mg/kg) + Radiation (1.2 Gy/fraction) | Tumor doubling time increased to 33.5 days (combination) vs. 8.5 days (control).[1] |

| Ovarian Carcinoma Xenograft (SKOV-3) | LB-100 (2.5 mg/kg) + Cisplatin (2 mg/kg) | Significant reduction in tumor volume compared to single agents.[1] |

| Nasopharyngeal Carcinoma Xenograft (CNE1) | LB-100 (1.5 mg/kg) + Radiation (20 Gy) | Dose enhancement factor of 2.98.[5][7] |

| Nasopharyngeal Carcinoma Xenograft (CNE2) | LB-100 (1.5 mg/kg) + Radiation (20 Gy) | Dose enhancement factor of 2.27.[5][7] |

| Pheochromocytoma Metastatic Mouse Model | LB-100 + Temozolomide | Complete tumor remission in 40% of mice.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of LB-100.

PP2A Phosphatase Activity Assay

This assay measures the enzymatic activity of PP2A in cell lysates.

Materials:

-

Cells of interest

-

LB-100

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA buffer supplemented with protease inhibitors

-

Sonicator

-

Microcentrifuge

-

PP2A Phosphatase Assay Kit (e.g., Millipore)

-

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

-

Culture cells to 80% confluency.

-

Treat cells with the desired concentrations of LB-100 or vehicle control for the specified duration (e.g., 3 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer with protease inhibitors on ice for 20 minutes.

-

Sonicate the cell lysate for 10 seconds to ensure complete lysis and shear DNA.

-

Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

Perform the PP2A phosphatase activity assay on the supernatant according to the manufacturer's instructions, typically using a phosphopeptide substrate.

-

Measure the release of free phosphate, which is proportional to PP2A activity.

-

Express the results as a percentage of the vehicle-treated control.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

LB-100 and other test compounds

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of LB-100, a chemotherapeutic agent, or a combination of both for the desired time period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in a humidified atmosphere.

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[11][12][13]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

LB-100 and other test compounds

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired compounds for the specified time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and then combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[14][15]

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to analyze the activation state of signaling pathways.

Materials:

-

Cells of interest

-

LB-100 and other test compounds

-

PBS, ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Plk1, anti-p53, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired compounds, then wash with ice-cold PBS.

-

Lyse the cells in lysis buffer and collect the lysate.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins from the gel to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[16][17][18]

Signaling Pathways Modulated by LB-100 Racemate

The following diagrams illustrate the key signaling pathways affected by LB-100.

Conclusion

The LB-100 racemate is a potent inhibitor of PP2A with significant potential as a chemo- and radio-sensitizing agent in oncology. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and the induction of mitotic catastrophe, provides a strong rationale for its combination with DNA-damaging therapies. The preclinical data summarized in this guide demonstrate its efficacy across a range of cancer models. Further research into the stereospecific activities of its enantiomers and continued clinical evaluation will be crucial in fully defining the therapeutic potential of LB-100 in the treatment of cancer.

References

- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. bio-rad.com [bio-rad.com]

(Rac)-LB-100: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LB-100 is a synthetic, water-soluble small molecule that has garnered significant interest in oncology research. It is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase that is often dysregulated in cancer. By inhibiting PP2A, this compound disrupts cellular processes that contribute to tumor growth and survival, and notably, it enhances the efficacy of conventional cancer therapies such as chemotherapy and radiation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug development and cancer research.

Discovery and Rationale

This compound was developed as a derivative of cantharidin, a natural toxin known to inhibit PP2A.[1] The parent compound, however, exhibits significant toxicity, limiting its therapeutic potential. The development of this compound was aimed at retaining the PP2A inhibitory activity while reducing systemic toxicity.[2] It is a racemate, a mixture of two enantiomers.[3][4] The core of its discovery lies in the understanding that PP2A acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways.[5] In many cancers, PP2A function is compromised, leading to uncontrolled cell proliferation and survival.[2] By inhibiting the remaining PP2A activity in cancer cells, this compound can push them towards apoptosis or mitotic catastrophe, particularly when combined with DNA-damaging agents.[6][7]

Chemical Synthesis

The chemical synthesis of this compound, systematically named 3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, is a multi-step process.[1][8] While specific, detailed protocols from commercial suppliers are proprietary, the general synthetic route can be inferred from the chemical literature. The synthesis typically involves the formation of the 7-oxabicyclo[2.2.1]heptane core, followed by the introduction of the carboxylic acid and the N-methylpiperazine amide functionalities.

General Synthetic Workflow

References

- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 2061038-65-9 | MCE [medchemexpress.cn]

- 5. LB-100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

(Rac)-LB-100 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LB-100 is a synthetic small molecule that has garnered significant attention in cancer research for its role as a potent inhibitor of protein phosphatase 2A (PP2A).[1] PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[2] By inhibiting PP2A, LB-100 disrupts cellular homeostasis and enhances the efficacy of various cancer therapies.[3][4] This technical guide provides an in-depth overview of the role of this compound in cell signaling, with a focus on its mechanism of action, impact on key pathways, and detailed experimental protocols for its study. Recent research has also revealed that LB-100 can inhibit another serine/threonine phosphatase, Protein Phosphatase 5 (PPP5C), suggesting that its anti-tumor effects may be the result of dual phosphatase inhibition.[5]

Mechanism of Action

This compound is a water-soluble derivative of cantharidin that acts as a competitive inhibitor of PP2A.[3] It directly targets the catalytic subunit of the PP2A holoenzyme, preventing the dephosphorylation of a multitude of substrate proteins.[5] This inhibition leads to the hyperphosphorylation of key signaling molecules, thereby modulating their activity and downstream effects. The primary consequence of PP2A inhibition by LB-100 is the sustained activation of several oncogenic signaling cascades, which paradoxically can lead to cellular stress and ultimately, cell death, particularly in cancer cells that are already under high oncogenic stress.[6]

Impact on Key Cell Signaling Pathways

The inhibition of PP2A and PPP5C by this compound has pleiotropic effects on cellular signaling. Below are detailed descriptions of its impact on several critical pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PP2A normally dephosphorylates and inactivates Akt. By inhibiting PP2A, LB-100 leads to the sustained phosphorylation and activation of Akt.[7] This, in turn, promotes the activation of the downstream effector mTOR, a key regulator of protein synthesis and cell growth.[6]

Diagram of the PI3K/Akt/mTOR Pathway Modulation by LB-100:

Caption: LB-100 inhibits PP2A, leading to hyperactivation of the Akt/mTOR pathway.

ERK/MAPK Pathway

The ERK/MAPK pathway is critical for cell proliferation, differentiation, and survival. PP2A can dephosphorylate and inactivate components of this pathway, including MEK and ERK.[7] Inhibition of PP2A by LB-100 can therefore lead to the sustained activation of the ERK/MAPK cascade.[6] This can have context-dependent outcomes, either promoting proliferation or inducing cell cycle arrest and apoptosis.

Diagram of the ERK/MAPK Pathway Modulation by LB-100:

Caption: LB-100-mediated PP2A inhibition enhances ERK/MAPK signaling.

DNA Damage Response and Cell Cycle Checkpoints

LB-100 plays a significant role in sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[8][9] PP2A is involved in the DNA damage response (DDR) by dephosphorylating key proteins such as ATM, Chk2, and γH2AX, thereby facilitating DNA repair and cell cycle arrest.[3][10] By inhibiting PP2A, LB-100 prevents the dephosphorylation of these DDR proteins, leading to their sustained activation.[9] This can abrogate cell cycle checkpoints, particularly the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, a process known as mitotic catastrophe, which ultimately leads to cell death.[5][11]

Diagram of the DNA Damage Response Modulation by LB-100:

Caption: LB-100 abrogates the G2/M checkpoint, leading to mitotic catastrophe.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound from various preclinical studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BxPc-3 | Pancreatic Cancer | 0.85 | [2] |

| Panc-1 | Pancreatic Cancer | 3.98 | [2] |

| SKOV-3 | Ovarian Cancer | 5 - 10.1 | [2] |

| OVCAR-8 | Ovarian Cancer | 5 - 10.1 | [2] |

| HT-29 | Colorectal Cancer | ~4 | |

| SW-480 | Colorectal Cancer | ~4 | |

| DAOY | Medulloblastoma | 2.9 | |

| D341 | Medulloblastoma | 1.9 | |

| D283 | Medulloblastoma | 0.9 | |

| Fibrosarcoma | Fibrosarcoma | 4.36 | [2] |

Table 2: Chemosensitization and Radiosensitization Effects of this compound

| Cancer Type | Cell Line(s) | Sensitizing Agent | Effect | Reference |

| Ovarian Cancer | SKOV-3, OVCAR-8 | Cisplatin | Increased cisplatin-mediated cell death | [9] |

| Medulloblastoma | DAOY | Cisplatin | Overcame cisplatin resistance | |

| Nasopharyngeal Carcinoma | CNE1, CNE2 | Radiation | Dose enhancement factors of 1.83 and 1.97 | [2] |

| Glioblastoma | U251 | Radiation | Radiation dose enhancement factor of 1.45 | [5] |

| Pancreatic Cancer | Pancreatic cells | Radiation | Inhibited homologous recombination repair | [2] |

Detailed Experimental Protocols

PP2A Phosphatase Activity Assay (Non-Kit Based, Malachite Green)

This protocol describes a colorimetric assay to measure PP2A activity in cell lysates based on the quantification of released free phosphate from a synthetic phosphopeptide substrate.

Diagram of PP2A Activity Assay Workflow:

Caption: Workflow for a non-radioactive PP2A phosphatase activity assay.

Materials:

-

Cells treated with this compound or vehicle control.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease and phosphatase inhibitors).

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R).

-

Malachite Green Reagent A (Ammonium molybdate in sulfuric acid).

-

Malachite Green Reagent B (Malachite green hydrochloride in water).

-

Phosphate Standard (e.g., KH2PO4).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse in Lysis Buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Phosphatase Reaction:

-

In a 96-well plate, add cell lysate (containing 5-10 µg of protein) to each well.

-

Add the phosphopeptide substrate to a final concentration of 100-200 µM.

-

Bring the total reaction volume to 50 µL with an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.0, 1 mM DTT).

-

Incubate at 30°C for 10-30 minutes.

-

-

Color Development and Measurement:

-

Stop the reaction and initiate color development by adding 100 µL of a freshly prepared 2:1 mixture of Malachite Green Reagent A and B.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a phosphate standard curve using known concentrations of the Phosphate Standard.

-

Calculate the amount of phosphate released in each sample by comparing its absorbance to the standard curve.

-

PP2A activity is expressed as pmol of phosphate released per minute per µg of protein.

-

XTT Cell Viability Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt XTT to a colored formazan product.

Diagram of XTT Cell Viability Assay Workflow:

Caption: General workflow for the XTT cell viability assay.

Materials:

-

Cells of interest.

-

96-well cell culture plates.

-

This compound and any other test compounds.

-

XTT reagent and activation reagent (electron coupling solution).

-

Complete cell culture medium.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Treatment:

-

Prepare serial dilutions of this compound and/or other compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include vehicle-only controls.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

XTT Assay:

-

Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (typically a 50:1 ratio).

-

Add 50 µL of the XTT working solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light, until a noticeable color change occurs.

-

-

Data Measurement and Analysis:

-

Gently shake the plate to evenly distribute the color.

-

Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from cell-free wells.

-

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol is tailored for analyzing the phosphorylation status of key signaling proteins affected by this compound.

Diagram of Western Blot Workflow:

Caption: Standard workflow for western blot analysis.

Materials:

-

Cells treated with this compound or vehicle control.

-

RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein assay reagents (e.g., BCA).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (see Table 3).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Table 3: Recommended Primary Antibodies for Western Blotting

| Target Protein | Phosphorylation Site | Recommended Dilution |

| Phospho-Akt | Ser473 | 1:1000 |

| Total Akt | - | 1:1000 |

| Phospho-p44/42 MAPK (Erk1/2) | Thr202/Tyr204 | 1:2000 |

| Total p44/42 MAPK (Erk1/2) | - | 1:1000 |

| Phospho-Chk2 | Thr68 | 1:1000 |

| Total Chk2 | - | 1:1000 |

| γH2AX | Ser139 | 1:1000 |

| Cleaved Caspase-3 | Asp175 | 1:1000 |

| β-Actin or GAPDH (Loading Control) | - | 1:5000 |

Procedure:

-

Sample Preparation:

-

Lyse cells as described in the PP2A assay protocol.

-

Determine protein concentration and normalize all samples.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Signal Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities using densitometry software, normalizing to a loading control.

-

Conclusion

This compound is a powerful research tool and a promising therapeutic agent that functions primarily through the inhibition of PP2A and PPP5C. Its ability to modulate critical cell signaling pathways, particularly those involved in cell proliferation, survival, and the DNA damage response, underlies its potent anti-cancer and chemo/radiosensitizing effects. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound in cell signaling and to further explore its therapeutic potential. As our understanding of the intricate network of cellular phosphatases and their regulation continues to grow, so too will the opportunities to leverage inhibitors like this compound for the development of novel and more effective cancer therapies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. mdpi.com [mdpi.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. Akt Antibody | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. sciencellonline.com [sciencellonline.com]

Preclinical Profile of (Rac)-LB-100: A Technical Guide to a First-in-Class PP2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LB-100 is a water-soluble, small-molecule, first-in-class investigational drug that acts as a competitive inhibitor of Protein Phosphatase 2A (PP2A).[1][2] While initially identified and widely studied as a PP2A inhibitor, further research has demonstrated that LB-100 also catalytically inhibits Protein Phosphatase 5 (PPP5C).[3][4] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating numerous signaling pathways involved in cell growth, proliferation, and DNA damage repair.[2][5] Paradoxically, the inhibition of this tumor suppressor has emerged as a promising therapeutic strategy. By disrupting PP2A-mediated cellular processes, LB-100 sensitizes cancer cells to the cytotoxic effects of conventional chemotherapy and radiation and enhances anti-tumor immunity, making it a subject of extensive preclinical investigation for various malignancies.[2][6]

Mechanism of Action

The primary mechanism of action of LB-100 is the direct, competitive inhibition of the catalytic subunits of PP2A and PPP5C.[3][6] This inhibition leads to a state of hyperphosphorylation in cancer cells, disrupting key cellular processes and creating therapeutic vulnerabilities that can be exploited by co-administered agents.

Key Mechanistic Consequences:

-

Chemo- and Radiosensitization: In response to DNA damage from chemotherapy or radiation, PP2A is typically activated to facilitate DNA repair and cell cycle arrest. LB-100 blocks this function.[7] By inhibiting PP2A, LB-100 prevents the dephosphorylation of key proteins involved in the DNA damage response. This forces cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptotic cell death.[8][9]

-

Immunotherapy Enhancement: LB-100 has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity. Inhibition of PP2A in T-cells can boost their activation and proliferation through pathways such as the mTORC1 signaling cascade.[10] Preclinical studies show that LB-100 can increase the efficacy of immune checkpoint inhibitors (e.g., PD-1 blockade) and CAR-T cell therapy, potentially by converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.

-

Paradoxical Oncogenic Signaling Activation: In certain contexts, such as KRAS-mutant cancers, LB-100 can paradoxically hyper-activate oncogenic signaling pathways. This intense activation induces significant DNA damage and mitotic stress, creating a synthetic lethal relationship with inhibitors of cell cycle checkpoint kinases like WEE1.[9]

-

Overcoming Multidrug Resistance (MDR): LB-100 has shown potential in overcoming MDR by reducing the expression of P-glycoprotein (P-gp), a key efflux pump that removes chemotherapeutic drugs from cancer cells.[9]

Below is a diagram illustrating the central mechanism of LB-100 in sensitizing cancer cells to therapy.

Quantitative Preclinical Data

The efficacy of this compound has been quantified in numerous preclinical models, both as a monotherapy and in combination with other agents.

Table 1: In Vitro Efficacy of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of LB-100 in various cancer cell lines.

| Cancer Type | Cell Line(s) | IC50 (µM) | Notes |

| Glioblastoma | U251 | 5 | [8] |

| Medulloblastoma | DAOY | 2.9 | [10] |

| D341 | 1.9 | [10] | |

| D283 | 0.9 | [10] | |

| Fibrosarcoma | Novel cell line | 4.36 | [8] |

| Malignant Meningioma | IOMM-LEE, GAR, CH-157 | >10 | As a monotherapy, LB-100 showed limited cytotoxic effect.[7] |

| HER2+ Breast Cancer | SKBR3-L, HCC1954-L | - | Synergistic with Lapatinib (Combination Index < 1.0).[11] |

Table 2: In Vivo Efficacy of this compound

This table highlights key in vivo studies demonstrating the anti-tumor activity of LB-100.

| Cancer Model | Treatment Regimen | Key Results | Reference |

| Glioblastoma (U87 Xenograft) | LB-100 monotherapy | Reduced mean tumor volume by 73% vs. control (p < 0.001). | [5] |

| Hepatocellular Carcinoma (Xenograft) | LB-100 (2.5 mg/kg) + Cisplatin (2 mg/kg) | Significantly inhibited tumor growth and weight compared to cisplatin alone. | [3] |

| Pancreatic Cancer (Xenograft) | LB-100 (1.5 mg/kg) + Radiation (20 Gy) | Persistently inhibited PP2A activity in tumors. | [8] |

| Colorectal Cancer (Patient-Derived Xenograft) | LB-100 + Adavosertib (WEE1 inhibitor) | Significantly reduced endpoint tumor volumes vs. either agent alone. | [12] |

Table 3: Preclinical Pharmacokinetic (PK) Profile

While detailed preclinical PK studies are not extensively published, available data from preclinical and early clinical studies provide insight into the behavior of LB-100.

| Parameter | Value | Model | Notes |

| Plasma Half-life (T½) | 1 - 2 hours | Human (Phase I) | Indicates rapid clearance from plasma.[1] |

| PP2A Inhibition | Max at 2-4 hours post-dose | Mouse (Xenograft) | Despite a short plasma half-life, pharmacodynamic effects in tumor tissue are sustained.[1] |

| PP2A Activity | Reduced to 77% of control | Mouse (Xenograft) | Following a single 1.5 mg/kg intraperitoneal dose.[8] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in preclinical studies of this compound.

Cell Viability / Cytotoxicity Assay (IC50 Determination)

-

Objective: To determine the concentration of LB-100 that inhibits cell growth by 50%.

-

Methodology:

-

Cell Plating: Cancer cells (e.g., U251, DAOY) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of LB-100 (e.g., ranging from 0.1 to 20 µM) for a specified duration (typically 48-72 hours).

-

Viability Assessment: Cell viability is measured using a metabolic assay such as XTT or MTT, or an acid phosphatase assay.[7][10] The absorbance, which correlates with the number of viable cells, is read using a microplate reader.

-

Data Analysis: The results are normalized to untreated control cells. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[6]

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the anti-tumor efficacy of LB-100 alone or in combination with other agents in a living model.

-

Methodology:

-